2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Description
This compound features a propanamide backbone with a 2-hydroxy-2-methyl group, a 4-methoxyphenylsulfonyl moiety at position 3, and a 3-(trifluoromethyl)phenyl group as the N-substituent. The methoxy group (electron-donating) and trifluoromethyl group (electron-withdrawing) create a unique electronic profile, influencing solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
2-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5S/c1-17(24,11-28(25,26)15-8-6-14(27-2)7-9-15)16(23)22-13-5-3-4-12(10-13)18(19,20)21/h3-10,24H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBIXRRSCQXUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)OC)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Hydroxy group : Contributes to hydrogen bonding.
- Sulfonyl group : Enhances interaction with enzymes and receptors.
- Trifluoromethyl group : Increases lipophilicity, aiding cellular penetration.
Molecular Formula : C16H18F3N1O3S1
Molecular Weight : 357.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can inhibit enzymes involved in inflammatory pathways.
- Receptor Binding : The hydroxy group can form hydrogen bonds with receptor sites, modulating their activity.
- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to cross lipid membranes, facilitating intracellular effects.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the organism tested.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several models:
- Carrageenan-induced paw edema in rats : Significant reduction in swelling was observed, indicating potential as an anti-inflammatory agent.
- Cytokine production inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values of 20 µM and 25 µM respectively.
- Mechanism of Action : Induction of apoptosis was noted in treated cancer cells, likely through mitochondrial pathways.
Data Tables
Case Studies
-
Study on Anti-inflammatory Effects :
A study conducted on carrageenan-induced paw edema demonstrated that administration of the compound significantly reduced inflammation compared to control groups. This suggests its potential for treating inflammatory diseases. -
Anticancer Research :
In a series of experiments on breast and lung cancer cell lines, the compound exhibited cytotoxic effects, leading to cell death through apoptosis. The results highlight its potential as an anticancer therapeutic agent.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. Research has shown that derivatives of sulfonamide compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, the methoxyphenyl group enhances the compound's ability to interact with biological targets, which may lead to effective anticancer agents.
Antimicrobial Properties
The compound has been tested for antimicrobial activity against various bacterial strains. In vitro studies demonstrated that it possesses significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. The sulfonamide moiety is known for its ability to interfere with bacterial folate synthesis, making it a valuable candidate for developing new antibiotics.
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic diseases. Its ability to inhibit certain enzymes involved in metabolic pathways could be leveraged for therapeutic interventions in conditions like diabetes and obesity.
Mechanistic Studies
Mechanistic studies have revealed that the compound interacts with various cellular pathways, including those involved in inflammation and oxidative stress. This interaction suggests potential applications in treating inflammatory diseases and conditions characterized by oxidative damage.
Data Tables and Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of 2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide showed a significant reduction in tumor size in murine models of cancer when administered at specific dosages over a period of time. The study highlighted the importance of the methoxy group in enhancing bioactivity.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Electronic Effects: The 4-methoxyphenylsulfonyl group in the target compound donates electrons via its methoxy substituent, increasing solubility (logP likely ~2.5–3.0) compared to nitro- or cyano-containing analogs (logP ~3.5–4.5) . Trifluoromethyl groups on the N-phenyl ring enhance lipophilicity and resistance to oxidative metabolism, a feature shared with flutamide derivatives .
Biological Activity: Analogs with nitro groups (e.g., ) exhibit stronger electron-withdrawing effects, which are critical for androgen receptor antagonism but may increase toxicity . The cyano group in Compound 36 () improves binding to hydrophobic enzyme pockets, suggesting the target compound’s methoxy group may trade potency for improved bioavailability .
Synthetic Accessibility :
- Compounds with fluoro or nitro substituents (e.g., ) are synthesized in moderate yields (68–71%), while methoxy groups may require milder conditions due to reduced steric hindrance .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide?
- Methodological Answer : The compound can be synthesized via a multi-step sequence:
- Step 1 : Sulfonylation of 4-methoxyphenyl thiol with methyl acrylate derivatives under Mitsunobu conditions to introduce the sulfonyl group .
- Step 2 : Amide coupling using carbodiimide reagents (e.g., EDCI/HOBt) to react the carboxylic acid intermediate with 3-(trifluoromethyl)aniline. Ensure anhydrous conditions and monitor via TLC or LC-MS .
- Key Considerations : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) is critical due to steric hindrance from the trifluoromethyl group .
Q. How can structural confirmation be reliably achieved for this compound?
- Methodological Answer : Use a combination of:
- 1H/19F NMR : The trifluoromethyl group (δ ~ -60 ppm in 19F NMR) and methoxy protons (δ ~ 3.8 ppm in 1H NMR) are diagnostic. Sulfonyl groups typically deshield adjacent protons .
- HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ expected m/z: 446.0982) .
- X-ray crystallography : If crystalline, resolve the stereochemistry of the hydroxy and methyl groups .
Q. What analytical techniques are suitable for purity assessment?
- Methodological Answer :
- HPLC-UV/ELSD : Use a reversed-phase C18 column (e.g., 95:5 to 5:95 water/acetonitrile gradient) to detect impurities. Threshold: ≥98% purity for biological assays .
- DSC/TGA : Assess thermal stability (decomposition >200°C expected due to sulfonyl and trifluoromethyl groups) .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s biological activity in receptor binding assays?
- Methodological Answer :
- Hypothesis : The sulfonyl group enhances binding to hydrophobic pockets (e.g., androgen receptor ligand-binding domain) via polar interactions.
- Experimental Design :
- Compare binding affinity (IC50) of the sulfonyl derivative with its thioether or carbonyl analogs using radioligand displacement assays (e.g., [3H]-R1881 for androgen receptors) .
- Perform molecular docking (AutoDock Vina) to map interactions with key residues (e.g., Arg752, Gln711 in AR) .
- Data Interpretation : A 10-fold higher affinity for the sulfonyl variant vs. thioether suggests critical hydrogen bonding with Gln711 .
Q. What metabolic stability challenges arise from the 4-methoxyphenyl and trifluoromethyl groups?
- Methodological Answer :
- In Vitro Assay : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS.
- Key Findings :
- 4-Methoxyphenyl : Prone to O-demethylation (CYP2C9/2C19), generating a reactive catechol intermediate. Use deuterated methoxy groups to slow metabolism .
- Trifluoromethyl : Resistant to oxidation but may induce cytochrome P450 inhibition (e.g., CYP3A4), requiring IC50 determination .
Q. How to resolve contradictions in solubility data across different solvent systems?
- Methodological Answer :
- Solubility Screen : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid.
- Observed Contradictions : High DMSO solubility (>50 mg/mL) vs. poor aqueous solubility (<0.1 mg/mL) due to hydrophobic trifluoromethyl and aryl groups .
- Mitigation : Use co-solvents (e.g., 10% β-cyclodextrin in PBS) or nanoformulation (liposomes) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
